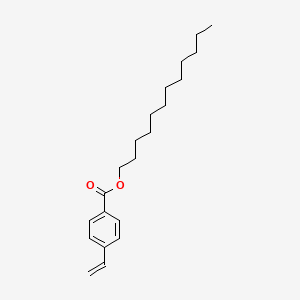![molecular formula C8H8ClNS B3186809 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 1314402-01-1](/img/structure/B3186809.png)
5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom at the 5-position of the benzothiazine ring enhances its reactivity and potential for various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves a three-component reaction. This reaction typically includes 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different ring structure and exhibits distinct pharmacological properties.
2,4-Disubstituted thiazoles: Similar in containing sulfur and nitrogen atoms but differ in their ring structure and substitution patterns.
Uniqueness
The presence of the chlorine atom at the 5-position in 5-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine imparts unique reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .
Eigenschaften
CAS-Nummer |
1314402-01-1 |
|---|---|
Molekularformel |
C8H8ClNS |
Molekulargewicht |
185.67 g/mol |
IUPAC-Name |
5-chloro-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C8H8ClNS/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
InChI-Schlüssel |
WLUOLFPUFMMYIM-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(N1)C(=CC=C2)Cl |
Kanonische SMILES |
C1CSC2=C(N1)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3186836.png)
